REACTION_CXSMILES
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[CH2:1]([NH2:11])[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O1CCCC1>[C:19]([NH:11][CH2:1][C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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C(C1=CC=2OCOC2C=C1)N
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Name
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|
Quantity
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13.9 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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87.5 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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18.6 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
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123 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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to stir the content
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was appropriately added
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Type
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ADDITION
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Details
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After adding dropwise
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Type
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WASH
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Details
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the dropping funnel was washed with tetrahydrofuran (10 mL)
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Type
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STIRRING
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Details
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The reaction mixture was stirred at 2-11° C. for 15 hr under a nitrogen atmosphere
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Duration
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15 h
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Type
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CUSTOM
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Details
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The consumption of the starting material
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Type
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ADDITION
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Details
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To the reaction mixture was added water (50 mL) at 11° C.
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted twice with ethyl acetate (44 mL)
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Type
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WASH
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Details
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The combined organic layers were washed successively with 10% hydrochloric acid (40 mL), saturated aqueous sodium hydrogen carbonate solution (40 mL), water (40 mL) and saturated brine (44 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate (18 g)
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Type
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CUSTOM
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Details
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The large part of the solvent was evaporated under reduced pressure at 35° C.
|
Type
|
ADDITION
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Details
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lower (content 61 g), and ethyl acetate (61 mL) was added to the residue
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Type
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FILTRATION
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Details
|
The crystals were collected by filtration
|
Type
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WASH
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Details
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washed with ethyl acetate (46 mL)
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Type
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CUSTOM
|
Details
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dried under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC1=CC=2OCOC2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.6 g | |
YIELD: PERCENTYIELD | 84.7% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |